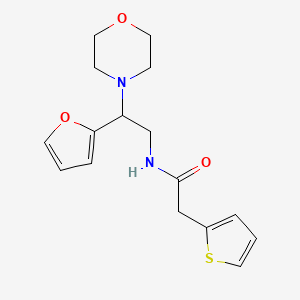

4-Methylfurazan-3-carbaldehyde oxime 5-oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Oximes, such as 4-Methylfurazan-3-carbaldehyde oxime 5-oxide, can be the products of radical reactions . In the presence of zinc oxide and without any additional organic solvents, Beckmann rearrangement of several ketones and aldehydes were performed in good yields . A new synthesis of enamides from ketones involves a phosphine-mediated reductive acylation of oximes . The resulting enamides are isolated in good yields and excellent purity .Molecular Structure Analysis

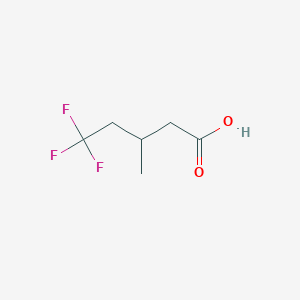

The molecular structure of 4-Methylfurazan-3-carbaldehyde oxime 5-oxide is defined by its molecular formula, C4H5N3O3. Further structural analysis would require more specific information or advanced analytical techniques not available in this context.Chemical Reactions Analysis

Oximes undergo various chemical reactions. A carbon-centered radical adds preferentially to the carbon atom in the carbon–nitrogen double bond of an oxime ether . The regioselectivity of this reaction is consistent with a radical adding to the oxime ether to produce the more stable of the two possible adduct radicals .Aplicaciones Científicas De Investigación

Synthesis of Arylfurfural Oximes

4-Methylfurazan-3-carbaldehyde oxime 5-oxide: is utilized in the synthesis of various arylfurfural oximes. These compounds are characterized through elemental analysis and spectroscopic techniques, such as FTIR, 1H NMR, 13C NMR, and Mass spectrometry. The synthesized oximes have been tested for their antioxidant, tyrosinase, and chemotrypson activities, indicating their potential in biological evaluations .

Conversion into Nitriles

The compound serves as an intermediate in the conversion of carbonyl functionalities into nitriles. This transformation is significant in organic chemistry for the synthesis of various nitrogen-containing compounds .

Preparation of Amides

Oximes like 4-Methylfurazan-3-carbaldehyde oxime 5-oxide are intermediates in the Beckmann rearrangement, which is a method to convert oximes into amides. This reaction is particularly useful in the pharmaceutical industry for the synthesis of drug molecules .

Ligand in Inorganic Chemistry

In inorganic chemistry, oximes act as versatile ligands. They can coordinate with metal ions to form complexes that are important in catalysis and material science .

Agricultural Applications

This compound has applications in agriculture as a precursor for the synthesis of fungicides and herbicides. The oxime function can be tailored to produce compounds that control various plant pathogens and weeds .

Sweetening Agent

Interestingly, some oximes have been found to be sweeter than sucrose. While not directly stated for 4-Methylfurazan-3-carbaldehyde oxime 5-oxide , related structures have been explored for their sweetening potential, which could lead to new, low-calorie sweeteners .

Mecanismo De Acción

The mechanism of action of oximes involves several steps. The first step in the process is formation of an oxime from the aldehyde or ketone, which occurs in a sequence similar to formation of imines and hydra zones . In the Beckmann rearrangement step, the oxime oxygen is protonated by acid . This leads to formation of OH2+, which is a much better leaving group than OH .

Propiedades

IUPAC Name |

(NE)-N-[(4-methyl-5-oxido-1,2,5-oxadiazol-5-ium-3-yl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O3/c1-3-4(2-5-8)6-10-7(3)9/h2,8H,1H3/b5-2+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNKUUIUZMOAXHJ-GORDUTHDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](ON=C1C=NO)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=[N+](ON=C1/C=N/O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylfurazan-3-carbaldehyde oxime 5-oxide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2786341.png)

![1-[(4-chlorophenyl)methyl]-7-ethyl-3,4,9-trimethyl-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purine-6,8-dione](/img/structure/B2786344.png)

![2-[(2,6-Dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B2786348.png)

![1-Methyl-3-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2786350.png)

![6-Butyl-2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde](/img/structure/B2786352.png)

![2-(4-{[(4-Chlorophenyl)thio]acetyl}piperazin-1-yl)-1,3-benzothiazole](/img/structure/B2786354.png)

![ethyl 4-[({[5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2786358.png)

![7-[1-(3-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2786360.png)